Flusilazole

Vue d'ensemble

Description

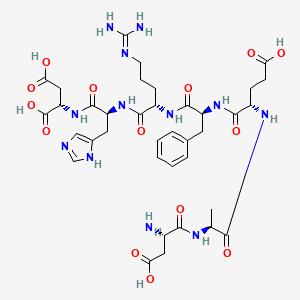

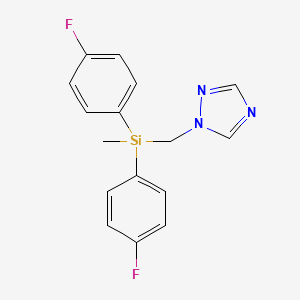

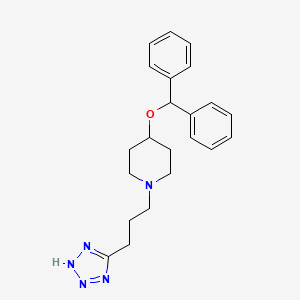

Le flusilazole est un fongicide à base d'organosiloxane qui a été inventé par DuPont. Il est principalement utilisé pour contrôler les infections fongiques sur une variété de cultures fruitières et maraîchères. Le composé est connu pour son efficacité à large spectre et est modérément toxique pour les animaux . Son nom chimique est 1-[[bis(4-fluorophényl)(méthyl)silyl]méthyl]-1H-1,2,4-triazole .

Applications De Recherche Scientifique

Flusilazole has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Flusilazole, an organosilicon fungicide, primarily targets the CYP51 enzyme in fungi . This enzyme plays a crucial role in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane .

Mode of Action

This compound interacts with its primary target, the CYP51 enzyme, disrupting the integrity of the fungal cell membrane . By inhibiting this enzyme, this compound prevents the synthesis of ergosterol, a principal sterol in the fungal cell membrane . This interaction results in the accumulation of methylated sterols, leading to an arrest of fungal growth .

Biochemical Pathways

This compound affects the ergosterol biosynthesis pathway in fungi . Ergosterol is a key component of the fungal cell membrane, and its disruption leads to changes in the structure and function of the membrane . This disruption can inhibit the growth and proliferation of the fungi.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane integrity . This disruption results from the inhibition of ergosterol synthesis, leading to the accumulation of methylated sterols in the fungal cell membrane . These accumulated sterols negatively affect the structure and function of the fungal cell plasma membrane , thereby inhibiting fungal growth.

Analyse Biochimique

Biochemical Properties

Flusilazole plays a significant role in biochemical reactions by inhibiting specific enzymes involved in fungal cell membrane synthesis. It primarily targets the enzyme sterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to impaired cell membrane integrity and ultimately the death of the fungal cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In mammalian cells, it exhibits endocrine-disrupting properties by antagonizing androgen receptors and disrupting steroid biosynthesis . This can lead to altered hormone levels and reproductive issues. Additionally, this compound has been observed to induce cytotoxic effects in zebrafish liver cells, affecting cell viability and causing dose-dependent loss of cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of sterol 14α-demethylase, inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the fungal cell membrane synthesis, leading to increased membrane permeability and cell death. This compound also affects gene expression related to steroid biosynthesis and fatty acid metabolism, further contributing to its antifungal properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies using zebrafish embryotoxicity tests have shown that this compound exposure leads to concentration-dependent regulation of various biological processes, including retinol metabolism, transcription, and steroid biosynthesis . These effects are more pronounced at higher concentrations and longer exposure times, indicating the compound’s stability and potential for long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant adverse effects, but at higher doses, it can cause developmental toxicity and endocrine disruption . For example, in rats, this compound exposure has been shown to alter fetal hormone levels and affect reproductive parameters . The threshold for these effects is dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes extensive biotransformation. The primary metabolic pathways involve the conversion of this compound to various metabolites, including [Bis(4-fluorophenyl)methyl]silano and 1H-1,2,4-triazole . These metabolites are then excreted in the urine and feces. The metabolism of this compound is sex-dependent, with differences in the amount of material excreted in feces compared to urine between males and females .

Transport and Distribution

This compound is absorbed and distributed within cells and tissues following oral administration. It is primarily transported in the bloodstream and accumulates in the liver, gastrointestinal tract, and carcass . The compound is also distributed to other tissues, but at lower concentrations. The transport and distribution of this compound are influenced by its chemical properties, including its solubility and affinity for specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with sterol 14α-demethylase . This localization is crucial for its inhibitory action on the enzyme and subsequent disruption of ergosterol biosynthesis. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le flusilazole peut être synthétisé par un procédé en plusieurs étapes impliquant la réaction du 1H-1,2,4-triazole avec le bis(4-fluorophényl)méthylchlorosilane en présence d'une base. La réaction se produit généralement dans des conditions anhydres pour éviter l'hydrolyse du chlorosilane .

Méthodes de production industrielle : Dans les environnements industriels, la production de this compound implique l'utilisation de la chromatographie liquide haute performance (HPLC) et de la spectrométrie de masse en tandem chromatographie en phase gazeuse (GC-MS/MS) pour le contrôle de la qualité et pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le flusilazole subit diverses réactions chimiques, notamment l'oxydation et la substitution. Il réagit avec les radicaux sulfate et hydroxyle, ce qui entraîne la rupture entre le silicium et le cycle triazole .

Réactifs et conditions courants :

Oxydation : Implique l'utilisation de radicaux sulfate et hydroxyle.

Substitution : Implique généralement l'utilisation de nucléophiles qui peuvent attaquer l'atome de silicium.

Principaux produits formés : Les principaux produits de dégradation du this compound comprennent le bis(4-fluorophényl)-hydroxy-méthylsilane et l'acide silicique .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Médecine : Investigué pour ses effets embryotoxiques potentiels et son impact sur les processus de développement.

5. Mécanisme d'action

Le this compound fonctionne comme un inhibiteur de la déméthylation des stérols. Il inhibe l'enzyme lanostérol 14-α-déméthylase, qui est cruciale pour la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques . En perturbant la synthèse de l'ergostérol, le this compound inhibe efficacement la croissance et la prolifération des champignons .

Composés similaires :

Tébuconazole : Un autre fongicide triazole qui inhibe la déméthylation des stérols.

Propiconazole : Mode d'action similaire, mais diffère dans sa structure chimique et son spectre d'activité.

Myclobutanil : Également un fongicide triazole avec un mécanisme d'action similaire.

Unicité du this compound : Le this compound est unique en raison de sa structure organosiloxane, qui confère des propriétés physicochimiques spécifiques qui améliorent son efficacité et sa stabilité par rapport aux autres fongicides triazoles .

En comprenant les aspects détaillés du this compound, les chercheurs et les professionnels de l'industrie peuvent mieux utiliser ce composé dans diverses applications, garantissant ainsi son utilisation efficace et sûre.

Comparaison Avec Des Composés Similaires

Tebuconazole: Another triazole fungicide that inhibits sterol demethylation.

Propiconazole: Similar mode of action but differs in its chemical structure and spectrum of activity.

Myclobutanil: Also a triazole fungicide with a similar mechanism of action.

Uniqueness of Flusilazole: this compound is unique due to its organosilicon structure, which imparts specific physicochemical properties that enhance its efficacy and stability compared to other triazole fungicides .

By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize this compound in various applications, ensuring its effective and safe use.

Propriétés

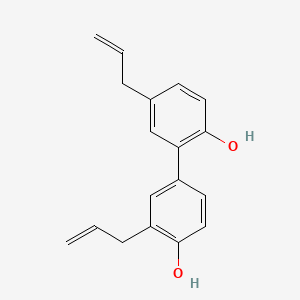

IUPAC Name |

bis(4-fluorophenyl)-methyl-(1,2,4-triazol-1-ylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3Si/c1-22(12-21-11-19-10-20-21,15-6-2-13(17)3-7-15)16-8-4-14(18)5-9-16/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUGOMFVDPBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CN1C=NC=N1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024235 | |

| Record name | Flusilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85509-19-9 | |

| Record name | Flusilazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85509-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flusilazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085509199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flusilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole, 1-[[bis(4-fluorophenyl)methylsilyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUSILAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3WG2VVD87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 °C | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)